molecular formula C18H10Cl3N3O4 B12608221 Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647853-07-4

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-

Cat. No.: B12608221
CAS No.: 647853-07-4
M. Wt: 438.6 g/mol
InChI Key: KFTMLWQHDOKIBJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of a chemical compound is foundational to its study, ensuring unambiguous communication and facilitating cross-disciplinary research. Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-, as denoted by its extended name, is a highly substituted benzamide derivative. The nomenclature adheres strictly to the International Union of Pure and Applied Chemistry (IUPAC) conventions, which prioritize clarity and specificity in the description of molecular structure.

The IUPAC name for this compound is derived by first identifying the core structure, which is benzamide, and then systematically appending the substituents according to their position and nature. The parent benzamide ring is substituted at the second carbon with a chlorine atom and at the fifth carbon with a nitro group. The amide nitrogen is further substituted with a 4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl group, reflecting the presence of a phenyl ring linked via an ether bond to a dichloropyridinyl moiety. This level of detail in the nomenclature ensures that each functional group and its position is explicitly stated, which is vital for both chemical synthesis and analytical characterization.

The systematic identification is further supported by the use of unique chemical identifiers such as the International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES), which encode the structural information in a machine-readable format. These identifiers are essential for database searches and computational modeling, providing a bridge between human-readable names and digital chemical informatics.

Properties

CAS No.

647853-07-4

Molecular Formula

C18H10Cl3N3O4

Molecular Weight

438.6 g/mol

IUPAC Name

2-chloro-N-[4-(3,5-dichloropyridin-2-yl)oxyphenyl]-5-nitrobenzamide

InChI

InChI=1S/C18H10Cl3N3O4/c19-10-7-16(21)18(22-9-10)28-13-4-1-11(2-5-13)23-17(25)14-8-12(24(26)27)3-6-15(14)20/h1-9H,(H,23,25)

InChI Key

KFTMLWQHDOKIBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Temperature Control

Temperature plays a crucial role in each step of the synthesis:

  • Chlorination reactions are typically conducted at elevated temperatures to ensure complete reaction.

  • Nitration requires strict temperature control to prevent excessive side reactions.

Solvent Selection

The choice of solvent can significantly impact reaction outcomes:

  • Polar aprotic solvents like DMF or DMSO are preferred for coupling reactions due to their ability to solvate ions effectively.

Base Selection

The choice of base during the coupling step influences both yield and purity:

  • Sodium hydroxide is commonly used due to its effectiveness in deprotonating intermediates, facilitating nucleophilic attack.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted benzamide derivatives, which can be further utilized in different applications .

Scientific Research Applications

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- has several scientific research applications:

Mechanism of Action

The exact mechanism of action of benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares key functional groups with other benzamide-based agrochemicals. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Mode of Action (Inferred) Primary Use
2-Chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-benzamide 5-nitro, 2-chloro (benzamide); 3,5-dichloro (pyridine) ALS inhibition (hypothesized) Herbicide/Insecticide (predicted)
Chlorsulfuron 2-chloro (benzamide); triazine ring ALS inhibition Herbicide
Triflumuron Trifluoromethoxy group; benzoylurea backbone Chitin synthesis inhibitor Insecticide
Propachlor Isopropyl group; chloroacetamide backbone Cell division inhibitor Herbicide

Physicochemical Properties

Limited data exists for the target compound, but trends among analogs suggest:

  • Solubility : Nitro groups typically reduce water solubility compared to sulfonylureas (e.g., chlorsulfuron’s solubility: ~300 mg/L at 20°C).
  • Stability : The dichloropyridinyl group may enhance UV stability, similar to strobilurin fungicides.

Efficacy and Selectivity

  • Target Specificity : The pyridinyloxy group could improve translocation in plants, as seen in pyridine-containing herbicides like clopyralid.
  • Nitro Group Impact : Nitro substituents in pesticides (e.g., nitenpyram) often increase systemic activity but may elevate toxicity risks.

Environmental and Toxicological Profiles

  • Persistence : Chlorine and nitro groups may slow degradation, increasing soil persistence compared to propachlor (half-life: ~7–14 days).
  • Toxicity : Pyridine derivatives can exhibit moderate toxicity to aquatic organisms; exact data for the target compound is unavailable.

Biological Activity

Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- is a complex compound notable for its biological activities, particularly as an inhibitor of the P2X7 receptor and as a herbicide. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- is C18H10Cl3N3O4. The compound features several functional groups that contribute to its biological activity:

  • Chlorine atoms : Enhance lipophilicity and potential receptor interactions.
  • Nitro group : May influence pharmacological properties by modulating electron density.
  • Pyridinyl ether : Known for its role in various biological interactions.

P2X7 Receptor Inhibition

Research has shown that this compound effectively inhibits the P2X7 receptor, which is implicated in inflammatory processes and pain signaling. The inhibition of this receptor has significant implications for treating various conditions such as chronic pain and inflammatory diseases. Interaction studies utilizing radiolabeled ligand binding assays confirmed the binding affinity of this compound to the P2X7 receptor, indicating its potential as a therapeutic agent in pain management and inflammation control.

Herbicidal Properties

In addition to its pharmacological applications, Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- exhibits herbicidal activity. It has been tested against specific plant species, demonstrating efficacy in controlling weed growth without adversely affecting crop plants. This selective herbicidal action underscores its potential utility in agricultural applications.

Synthesis

The synthesis of Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multi-step chemical processes. The general synthetic route may include:

  • Formation of the benzamide core : Starting with appropriate aniline derivatives.
  • Chlorination : Introducing chlorine atoms at specific positions on the aromatic ring.
  • Nitro group introduction : Using nitrating agents to introduce the nitro group.
  • Pyridinyl ether formation : Coupling with pyridine derivatives to complete the structure.

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-, a comparison with structurally similar compounds is insightful:

Compound NameStructure HighlightsBiological Activity
2-Chloro-N-(4-pyridinyl)benzamideContains a pyridine ringP2X7 receptor inhibition
3,5-DichlorobenzamideLacks the nitro groupLess potent against P2X7
SaflufenacilContains similar chloro groupsHerbicidal activity
5-NitrobenzamideSimilar nitro substitutionVaries in receptor interaction

This table illustrates that while many compounds share structural similarities with Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-, its combination of functional groups enhances its biological activities significantly compared to others.

Case Studies

Several studies have highlighted the effectiveness of Benzamide derivatives:

  • Pain Management : In vitro studies demonstrated that compounds similar to Benzamide effectively reduced pain signaling in models of neuropathic pain.
  • Inflammation Control : Animal models indicated that this compound could significantly reduce inflammation markers associated with chronic inflammatory diseases.
  • Agricultural Efficacy : Field trials showed that this herbicide effectively controlled specific weed species while maintaining crop yield.

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